molecular formula C19H16N2O4S B2926124 N-(2,2-di(furan-2-yl)ethyl)quinoline-8-sulfonamide CAS No. 2320959-84-8

N-(2,2-di(furan-2-yl)ethyl)quinoline-8-sulfonamide

Cat. No. B2926124
M. Wt: 368.41
InChI Key: WPTYDCMXRPMTCI-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline has a molecular formula of C9H7N, and the molecular weight is 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base . It’s an aromatic nitrogen-containing heterocyclic compound .

Scientific Research Applications

Synthesis Methods and Reagent Efficiency

The synthesis of quinolines, including structures related to N-(2,2-di(furan-2-yl)ethyl)quinoline-8-sulfonamide, involves efficient reagents and conditions. Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been used as efficient reagents for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, yielding excellent results (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Antimicrobial Applications

The antimicrobial evaluation of quinoline derivatives, which includes the structural framework of N-(2,2-di(furan-2-yl)ethyl)quinoline-8-sulfonamide, has shown promising results. Certain synthesized compounds demonstrated significant activity against Gram-positive bacteria, indicating the potential of quinoline-sulfonamide hybrids as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Catalysis and Chemical Reactions

The intermolecular amidation of quinoline N-oxides with arylsulfonamides under metal-free conditions offers a method for synthesizing N-(quinolin-2-yl)sulfonamides, showcasing the versatility of quinoline derivatives in chemical synthesis (Organic letters, 2017).

Biological Activity and Hybrid Compound Development

The exploration of sulfonamide-based hybrid compounds, including quinoline derivatives, has revealed a wide range of biological activities. These activities span antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. This highlights the therapeutic potential of such hybrids in developing novel pharmacological agents (Current medicinal chemistry, 2022).

Hybrid Quinoline-Sulfonamide Complexes and Antimicrobial Activity

Hybrid quinoline-sulfonamide complexes have been synthesized and evaluated for their antimicrobial activity, demonstrating promising antibacterial and antifungal effects. This suggests the potential of these hybrids in addressing resistant microbial strains and developing new antimicrobial agents (Molecules, 2020).

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have a wide range of biological and pharmacological activities, making them a promising area for future research .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-26(23,18-9-1-5-14-6-2-10-20-19(14)18)21-13-15(16-7-3-11-24-16)17-8-4-12-25-17/h1-12,15,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTYDCMXRPMTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide

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